molecular formula C7H16ClNO B2534737 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride CAS No. 2375268-98-5

3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride

Cat. No. B2534737
CAS RN: 2375268-98-5
M. Wt: 165.66
InChI Key: BNWAVNKQWWWXLE-UKMDXRBESA-N
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Description

3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride, also known as 1-aminocyclobutane-1-carboxylic acid hydrochloride, is a cyclic amino acid derivative. It has been studied for its potential use in various scientific research applications due to its unique properties.

Scientific Research Applications

BNCT Agents and Boronated Compounds

One of the key areas of research involving cyclobutane derivatives is their potential application in Boron Neutron Capture Therapy (BNCT). For instance, the synthesis of 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid demonstrates the compound's capability as a BNCT agent. This process involved the monoalkylation of m-carborane followed by a series of chemical reactions leading to the desired boronated cyclobutanone compound (Srivastava, Singhaus, & Kabalka, 1997). Similarly, a water-soluble boronated amino acid containing a cascade polyol was developed for BNCT, showcasing the versatility of cyclobutane derivatives in synthesizing compounds for therapeutic applications (Das et al., 2000).

Corrosion Inhibition

Research has also explored the use of tertiary amines derived from cyclobutane compounds, such as 1,3-di-amino-propan-2-ol, in inhibiting carbon steel corrosion. These compounds, synthesized through alkylation reactions, demonstrated significant efficiency in retarding anodic dissolution of iron, offering a protective layer on the metal surface. This finding highlights the potential of cyclobutane derivatives as corrosion inhibitors in industrial applications (Gao, Liang, & Wang, 2007).

Organic Synthesis and Medicinal Chemistry

Cyclobutane derivatives serve as intermediates in organic synthesis, contributing to the development of various chemically significant compounds. For example, the synthesis of 3-aminocyclobut-2-en-1-ones as squaramide surrogates has led to potent antagonists of VLA-4, demonstrating the role of cyclobutane structures in medicinal chemistry (Brand, de Candole, & Brown, 2003). Additionally, the synthesis of 1,1'-azobis-1,2,3-triazole from 1-amino-1,2,3-triazole, characterized by its N8 structure and photochromism, shows the innovative applications of cyclobutane derivatives in developing high-nitrogen compounds with unique properties (Li et al., 2010).

properties

IUPAC Name

3-amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-5(2)7(9)3-6(8)4-7;/h5-6,9H,3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWAVNKQWWWXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC(C1)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride

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